molecular formula C15H21NO2 B10851777 N-cyclohexyl-2-(4-methoxyphenyl)acetamide CAS No. 330467-51-1

N-cyclohexyl-2-(4-methoxyphenyl)acetamide

Cat. No.: B10851777
CAS No.: 330467-51-1
M. Wt: 247.33 g/mol
InChI Key: OUQSDJMKYLLVED-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(4-methoxyphenyl)acetamide is an organic compound belonging to the class of phenylacetamides These compounds are characterized by the presence of an amide group attached to a phenylacetic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(4-methoxyphenyl)acetamide typically involves the reaction of cyclohexylamine with 4-methoxyphenylacetic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenylacetamide.

    Reduction: Formation of N-cyclohexyl-2-(4-methoxyphenyl)ethylamine.

    Substitution: Formation of various substituted phenylacetamides depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-2-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)acetamide: A simpler analog without the cyclohexyl group.

    N-cyclohexyl-2-(2-methoxyphenyl)acetamide: A positional isomer with the methoxy group in a different position.

    N-cyclohexyl-2-(4-hydroxyphenyl)acetamide: An oxidized analog with a hydroxyl group instead of a methoxy group.

Uniqueness

N-cyclohexyl-2-(4-methoxyphenyl)acetamide is unique due to the presence of both the cyclohexyl and methoxy groups, which can influence its chemical reactivity and biological activity. These structural features may confer specific properties that are not observed in its analogs, making it a valuable compound for various applications.

Properties

CAS No.

330467-51-1

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

N-cyclohexyl-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C15H21NO2/c1-18-14-9-7-12(8-10-14)11-15(17)16-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,16,17)

InChI Key

OUQSDJMKYLLVED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2CCCCC2

Origin of Product

United States

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